molecular formula C21H18N4O B12935916 Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino- CAS No. 83209-86-3

Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino-

Cat. No.: B12935916
CAS No.: 83209-86-3
M. Wt: 342.4 g/mol
InChI Key: NBBIEAGDPZDBSX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(4-(Acridin-9-ylamino)phenyl)-2-aminoacetamide typically involves the reaction of 9-chloroacridine with an appropriate amine derivative. One common method includes the use of 9-chloroacridine and 4-aminophenyl-2-aminoacetamide under specific reaction conditions . The reaction is usually carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) with a base like sodium hydride to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(4-(Acridin-9-ylamino)phenyl)-2-aminoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the acridine moiety.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could lead to amine derivatives.

Scientific Research Applications

N-(4-(Acridin-9-ylamino)phenyl)-2-aminoacetamide has several scientific research applications:

Comparison with Similar Compounds

N-(4-(Acridin-9-ylamino)phenyl)-2-aminoacetamide can be compared with other acridine derivatives such as:

What sets N-(4-(Acridin-9-ylamino)phenyl)-2-aminoacetamide apart is its specific structure, which may offer unique interactions with DNA and other molecular targets, potentially leading to distinct biological effects .

Properties

CAS No.

83209-86-3

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)phenyl]-2-aminoacetamide

InChI

InChI=1S/C21H18N4O/c22-13-20(26)23-14-9-11-15(12-10-14)24-21-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)21/h1-12H,13,22H2,(H,23,26)(H,24,25)

InChI Key

NBBIEAGDPZDBSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC(=O)CN

Origin of Product

United States

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